Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Iodo-1,5-naphthyridin-3-ol
In the landscape of medicinal chemistry, the 1,5-naphthyridine core stands out as a "privileged scaffold," a molecular framework consistently found in compounds with a wide array of biological activities.[1][2] These nitrogen-containing heterocycles are integral to the development of novel therapeutics, including anticancer and antileishmanial agents.[3][4] This guide focuses on a particularly valuable derivative: 4-iodo-1,5-naphthyridin-3-ol .
The strategic placement of an iodine atom and a hydroxyl group on the 1,5-naphthyridine skeleton transforms it into a highly versatile building block for drug development professionals. The iodine atom at the 4-position serves as a versatile synthetic "handle," enabling a multitude of late-stage functionalization reactions through modern cross-coupling chemistry.[5] This capability is paramount in generating molecular diversity and fine-tuning the pharmacological properties of lead compounds. The hydroxyl group at the 3-position offers an additional site for modification and can play a crucial role in forming key hydrogen bond interactions with biological targets.
This document provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of 4-iodo-1,5-naphthyridin-3-ol, offering field-proven insights for researchers and scientists engaged in the synthesis of complex molecules and the discovery of new medicines.
Core Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical building block is the first step in its effective application. While extensive experimental data for 4-iodo-1,5-naphthyridin-3-ol is not widely published, its key properties can be reliably predicted based on its structure. These characteristics are essential for planning reactions, developing purification strategies, and anticipating its behavior in various chemical environments.
| Property | Value | Data Source |
| Molecular Formula | C₈H₅IN₂O | PubChem[6] |
| Molecular Weight | 272.04 g/mol | Guidechem[7] |
| IUPAC Name | 4-iodo-1,5-naphthyridin-3-ol | PubChem[6] |
| CAS Number | 1246088-57-2 | Guidechem[7] |
| Canonical SMILES | C1=CC2=NC=C(C(=C2N=C1)I)O | PubChem[6] |
| InChI Key | IIIXVGZRTWCKQJ-UHFFFAOYSA-N | Sigma-Aldrich[8] |
| Physical Form | Solid | Sigma-Aldrich[8] |
| Predicted Density | 2.1 ± 0.1 g/cm³ | Guidechem[7] |
| Predicted Boiling Point | 336.5 ± 52.0 °C at 760 mmHg | Guidechem[7] |
| Predicted LogP | 1.94 | Guidechem[7] |
| Predicted XLogP | 1.5 | PubChem[6] |
Spectral Characterization: The Fingerprint of a Molecule
Structural confirmation is the bedrock of chemical synthesis. The following spectral data are predicted based on the structure of 4-iodo-1,5-naphthyridin-3-ol and analysis of related compounds.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core. The protons on the pyridine ring without the substituents will likely appear in the downfield region (δ 7.5-9.0 ppm), with coupling patterns dictated by their positions. The proton on the substituted ring, adjacent to the nitrogen, will also be in this region. The hydroxyl proton (-OH) will likely appear as a broad singlet, the position of which is dependent on the solvent and concentration.
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¹³C NMR Spectroscopy: The carbon spectrum will reveal eight distinct signals. The carbon atom bonded to the iodine (C4) is expected to be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine. The carbon bearing the hydroxyl group (C3) will be shifted downfield.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. The predicted monoisotopic mass is 271.94467 Da.[6] In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z ≈ 272. The presence of iodine would yield a characteristic isotopic pattern. Predicted collision cross-section values for various adducts, such as [M+H]⁺ and [M+Na]⁺, have been calculated.[6]
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. A broad peak in the range of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹. Vibrations for C=C and C=N bonds within the aromatic system would be observed in the 1400-1600 cm⁻¹ region.
Synthesis and Purification: A Practical Workflow
The synthesis of 4-iodo-1,5-naphthyridin-3-ol is not commonly detailed. However, a robust synthetic strategy can be designed based on established methods for the iodination of electron-deficient heterocyclic systems.[5] The most logical precursor is 1,5-naphthyridin-3-ol, which can be synthesized via multi-step sequences starting from substituted pyridines.[9] The key transformation is the regioselective introduction of an iodine atom at the C4 position.
Given the electron-deficient nature of the 1,5-naphthyridine ring system, a potent electrophilic iodinating agent is required. A combination of N-iodosuccinimide (NIS) in a strong acid like concentrated sulfuric acid is a well-established and effective method for such transformations.[5]
Caption: Proposed workflow for the synthesis of 4-iodo-1,5-naphthyridin-3-ol.
Detailed Experimental Protocol: Electrophilic Iodination
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
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Reaction Setup: In a round-bottom flask protected from light and equipped with a magnetic stirrer, add concentrated sulfuric acid (e.g., 10 mL per 1 g of substrate) and cool the flask to 0 °C in an ice-water bath.
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Substrate Addition: Slowly add 1,5-naphthyridin-3-ol (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 5 °C.
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Reagent Addition: Once the substrate is fully dissolved, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise over 15-20 minutes. The causality here is critical: portion-wise addition prevents a sudden exotherm and maintains control over the reaction.
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Reaction Monitoring: Stir the reaction mixture at 0-5 °C. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice. This step must be performed with caution in a fume hood due to the exothermic nature of diluting strong acid.
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Work-up: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add a small amount of aqueous sodium sulfite (Na₂SO₃) solution to reduce any excess iodine species, indicated by the disappearance of any brown color.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization from an appropriate solvent system to yield pure 4-iodo-1,5-naphthyridin-3-ol.
Chemical Reactivity and Synthetic Utility
The true value of 4-iodo-1,5-naphthyridin-3-ol lies in its predictable and versatile reactivity, which allows it to serve as a launchpad for the synthesis of more complex molecules.
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- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PubChemLite - 4-iodo-1,5-naphthyridin-3-ol (C8H5IN2O) [pubchemlite.lcsb.uni.lu]
- 7. Page loading... [guidechem.com]
- 8. 4-ヨード-1,5-ナフチリジン-3-オール AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]

